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molecular formula C12H15NO5 B2573379 4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid CAS No. 184033-42-9

4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid

Cat. No. B2573379
M. Wt: 253.254
InChI Key: JFWQHAPICIFSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06288041B1

Procedure details

4-Aminosalicylic acid (5.00 g, 32.6 mmol) was suspended in dioxane (35 ml) and water (35 ml), and the suspension was added with aqueous sodium hydroxide (2N) and a solution of di-tert-butyl carbonate dicarbonate (8.5 g, 39.0 mmol) in dioxane (35 ml), and then the mixture was stirred at room temperature for seven days. After the dioxane of the reaction mixture was evaporated, the residue was made weakly acidic (pH˜4) with 1N hydrochloric acid, and then extracted with ether. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated. The resulting syrup was solidified with hexane and ethyl acetate to obtain the title compound (4.58 g, yield; 55%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
di-tert-butyl carbonate dicarbonate
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[OH-].[Na+].C(OC(O)=O)(O)=O.[C:21](=O)([O:27]C(C)(C)C)[O:22][C:23]([CH3:26])([CH3:25])[CH3:24]>O1CCOCC1.O>[C:23]([O:22][C:21]([NH:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7])=[O:27])([CH3:26])([CH3:25])[CH3:24] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(C(=O)O)=CC1)O
Step Two
Name
di-tert-butyl carbonate dicarbonate
Quantity
8.5 g
Type
reactant
Smiles
C(=O)(O)OC(=O)O.C(OC(C)(C)C)(OC(C)(C)C)=O
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the dioxane of the reaction mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(C(C(=O)O)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.58 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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